molecular formula C10H10O B8374369 1-Phenyl-2-butyn-1-ol

1-Phenyl-2-butyn-1-ol

Cat. No. B8374369
M. Wt: 146.19 g/mol
InChI Key: UUZRIAGCTHKQSP-UHFFFAOYSA-N
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Patent
US08962852B2

Procedure details

Benzeneruthenium(II) chloride dimer (1.0 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=3,5-t-Bu2C6H3—, 2.6 μmol, 0.65 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 85° C. After the mixture was cooled to room temperature, 1-phenylbutan-1-one (0.4 mmol), i-propanol (2 mL) and a solution of sodium hydroxide in i-propanol (0.4 mL, 0.4 M) were added thereto. Thereafter, the reaction system were placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 40° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/8). Accordingly, pure 1-phenylbutynol was obtained and the ee value (ee=99.2%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:11])[CH2:8][CH2:9][CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)(C)C.C1C=CC=CC=1.C1C=CC=CC=1.Cl[Ru]Cl.Cl[Ru]Cl>[C:1]1([CH:7]([OH:11])[C:8]#[C:9][CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
0.4 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.4 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
1 mg
Type
catalyst
Smiles
C1=CC=CC=C1.C1=CC=CC=C1.Cl[Ru]Cl.Cl[Ru]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 h under H2 (10 atm) at 40° C
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/8)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C#CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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